2-Phenyl-2-(pyridin-2-yl)acetamide
Overview
Description
2-Phenyl-2-(pyridin-2-yl)acetamide is an organic compound with the molecular formula C13H12N2O. It is a white crystalline solid that is soluble in organic solvents such as alcohols, ethers, and ketones, but only slightly soluble in water . This compound is also known by several other names, including α-Phenyl-2-pyridineacetamide and phenyl-(2-pyridyl)acetamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-2-(pyridin-2-yl)acetamide can be synthesized through the condensation reaction between phenylacetamide and 2-pyridinecarboxaldehyde . The reaction typically occurs in an appropriate solvent under neutral or weakly acidic conditions . After the reaction, the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same condensation reaction. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions, particularly at the pyridine ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Phenyl-2-(pyridin-2-yl)acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, potentially leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the nature of the complex formed.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-(pyridin-2-yl)acetonitrile: Similar structure but with a nitrile group instead of an amide.
Phenyl-(2-pyridyl)methanamine: Contains an amine group instead of an amide.
(4-Chlorophenyl)-(pyridin-2-yl)methanol: Contains a hydroxyl group and a chlorine substituent.
Uniqueness
2-Phenyl-2-(pyridin-2-yl)acetamide is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes with metal ions makes it particularly valuable in coordination chemistry and related applications .
Properties
IUPAC Name |
2-phenyl-2-pyridin-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9,12H,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAPITOPBTXXNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90874398 | |
Record name | alpha-(2-Pyridyl)phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90874398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7251-52-7 | |
Record name | α-Phenyl-2-pyridineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7251-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Phenyl-2-pyridineacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7251-52-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62572 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | α-phenylpyridine-2-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.876 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-PHENYL-2-PYRIDINEACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5VMT44Z62 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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